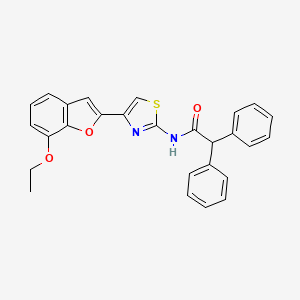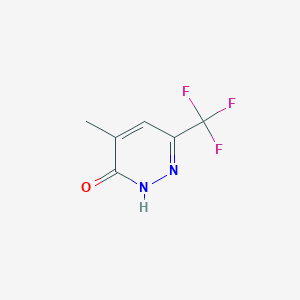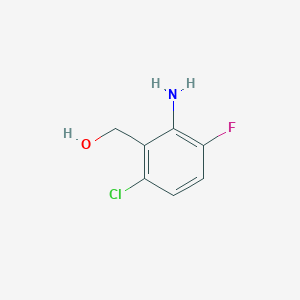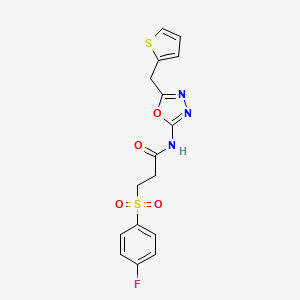![molecular formula C23H18N2O4 B2531304 3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892422-29-6](/img/no-structure.png)
3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic molecule that incorporates several structural motifs, including a furan ring, a benzofuran moiety, and a pyrimidine-2,4-dione system. These structural features are common in various bioactive compounds and pharmaceuticals, which makes the synthesis and study of such molecules of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported through a three-step pathway involving Curtius rearrangement and subsequent reactions with amines, leading to intermediate ureids that are then cyclized to the desired bicyclic scaffold . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furo[3,4-d]pyrimidine-2,4-diones and related compounds has been explored through various spectroscopic techniques, including IR, MS, NMR, and in some cases, X-ray crystallography . These studies provide insights into the electronic and structural properties of the molecules, which are crucial for understanding their reactivity and potential biological activity.
Chemical Reactions Analysis
The reactivity of furan-containing compounds is diverse, with the ability to undergo various chemical transformations. For instance, furan-2-ylidene acetates have been converted into pyrrol-2-ylidene-acetates through Michael-type reactions . Additionally, furo[2,3-b]pyridines have been synthesized from reactions involving 4,5-dibenzoyl-1H-pyrole-2,3-diones and methyl 5-aminofuran-2-carboxylate . These reactions highlight the versatility of furan derivatives in constructing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by substituents on the furan ring and the nature of the fused ring systems. Theoretical studies have been conducted to investigate the structural and electronic properties of related molecules, providing insights into their stability and reactivity . The presence of substituents such as a hydroxymethyl group or a nitro group can significantly alter the electronic properties of the molecule, which may have implications for its chemical behavior and potential pharmacological activity.
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of pyrimidine derivatives, including those related to the specified compound, has led to the development of novel methodologies for constructing heterocyclic compounds. One study describes a convenient synthesis pathway for functionalized 1H-pyrimidine-2-thiones, highlighting the potential for creating diverse molecular structures through reactions involving furan-2,3-dione and thiosemicarbazones (Akçamur et al., 1988). Another research effort focuses on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility of these compounds in organic synthesis (Yin et al., 2008).
Applications in Material Science
In the realm of materials science, pyrimidine derivatives are explored for their application in organic field-effect transistors (OFETs) and polymer solar cells. A study on donor–acceptor copolymers incorporating pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and related moieties demonstrates their potential in enhancing device performance through improved thermal stability and solubility, leading to significant advancements in OFETs and polymer solar cell efficiency (Yuan et al., 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione' involves the condensation of 3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-1H-benzofuro[3,2-d]pyrimidine-2,4-dione with an aldehyde followed by cyclization to form the final product.", "Starting Materials": [ "3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-1H-benzofuro[3,2-d]pyrimidine-2,4-dione", "Aldehyde" ], "Reaction": [ "Condensation of 3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-1H-benzofuro[3,2-d]pyrimidine-2,4-dione with an aldehyde in the presence of a base such as sodium hydride or potassium carbonate", "Heating the reaction mixture to promote cyclization", "Purification of the final product by column chromatography or recrystallization" ] } | |
CAS RN |
892422-29-6 |
Molecular Formula |
C23H18N2O4 |
Molecular Weight |
386.407 |
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N2O4/c1-15-6-4-7-16(12-15)13-24-20-18-9-2-3-10-19(18)29-21(20)22(26)25(23(24)27)14-17-8-5-11-28-17/h2-12H,13-14H2,1H3 |
InChI Key |
UZMXJTYJNRDVKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)

![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)
![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)
![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)
![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)
